N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
CAS No.: 890598-27-3
Cat. No.: VC21518417
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890598-27-3 |
|---|---|
| Molecular Formula | C15H21N3O2S |
| Molecular Weight | 307.4g/mol |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-7-8-18-14(4)10-13(3)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
| Standard InChI Key | DFQZUXOPWIGOIK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C |
Introduction
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that combines a pyrazole ring with a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. These may include:
-
Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate diketones with hydrazine derivatives under acidic or basic conditions.
-
Introduction of the Benzenesulfonamide Moiety: This step involves the condensation of a benzenesulfonamide precursor with the pyrazole derivative.
Biological and Chemical Applications
While specific biological activities of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide are not extensively documented, compounds with similar structures have shown potential in various fields:
-
Pharmaceuticals: Sulfonamides are known for their antimicrobial properties, and pyrazole derivatives have been explored for their anti-inflammatory and anticancer activities.
-
Materials Science: The unique structure of this compound could be of interest in the development of new materials with specific chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume